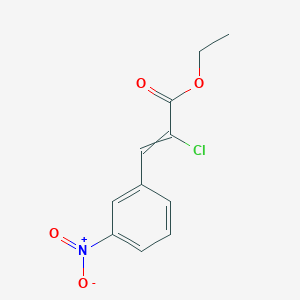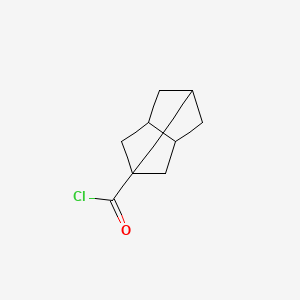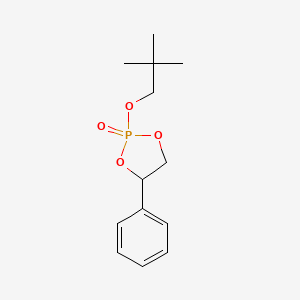
2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of a suitable phenyl-substituted phosphorochloridate with 2,2-dimethylpropanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:
Phosphorochloridate+2,2-Dimethylpropanol→2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda 5 -dioxaphospholan-2-one
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that facilitate the reaction while minimizing side reactions is also common.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in the dioxaphospholane ring can be oxidized to form phosphine oxides.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoric acid derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Phosphoric acid derivatives.
Scientific Research Applications
2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets. The dioxaphospholane ring can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethylpropoxy)-4-methyl-1,3,2lambda~5~-dioxaphospholan-2-one
- 2-(2,2-Dimethylpropoxy)-4-ethyl-1,3,2lambda~5~-dioxaphospholan-2-one
- 2-(2,2-Dimethylpropoxy)-4-isopropyl-1,3,2lambda~5~-dioxaphospholan-2-one
Uniqueness
2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and materials science.
Properties
CAS No. |
185056-84-2 |
|---|---|
Molecular Formula |
C13H19O4P |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
2-(2,2-dimethylpropoxy)-4-phenyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C13H19O4P/c1-13(2,3)10-16-18(14)15-9-12(17-18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
InChI Key |
NAASRDMJJJPORH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COP1(=O)OCC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



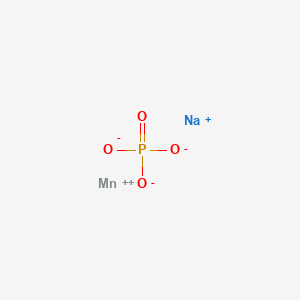
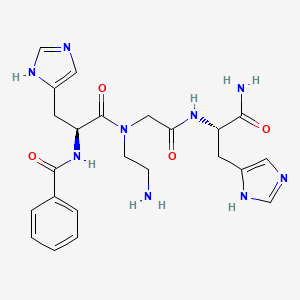
![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
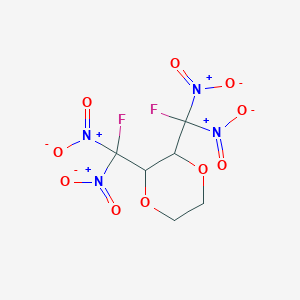
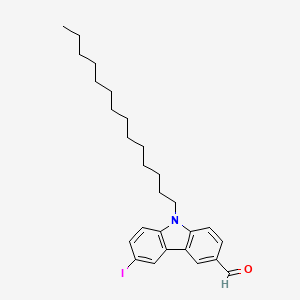
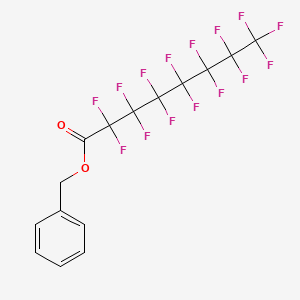
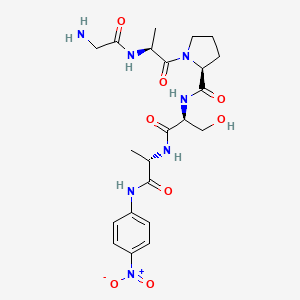
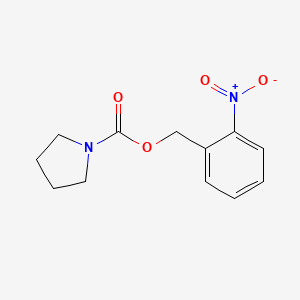
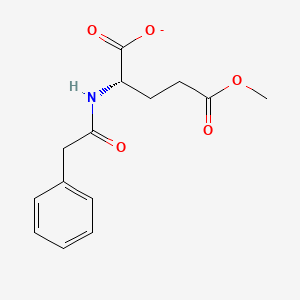
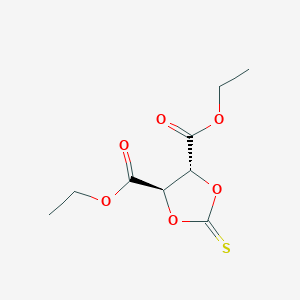
![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)
